3-methyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione
CAS No.: 847239-76-3
Cat. No.: VC5371461
Molecular Formula: C12H18N6O2
Molecular Weight: 278.316
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847239-76-3 |
|---|---|
| Molecular Formula | C12H18N6O2 |
| Molecular Weight | 278.316 |
| IUPAC Name | 3-methyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione |
| Standard InChI | InChI=1S/C12H18N6O2/c1-16-3-5-18(6-4-16)7-8-13-9-10(14-8)17(2)12(20)15-11(9)19/h3-7H2,1-2H3,(H,13,14)(H,15,19,20) |
| Standard InChI Key | ICBHSOKEZKTOCN-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)CC2=NC3=C(N2)C(=O)NC(=O)N3C |
Introduction
Chemical Structure and Nomenclature
Structural Features
The compound’s core consists of a purine scaffold (a bicyclic system with fused pyrimidine and imidazole rings) modified at three positions:
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Position 3: A methyl group (-CH₃).
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Position 8: A [(4-methylpiperazin-1-yl)methyl] group, introducing a piperazine ring connected via a methylene bridge.
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Positions 2 and 6: Ketone groups, forming a dione configuration.
This structure is analogous to compounds such as 3-methyl-8-(4-methylpiperazin-1-yl)-7-(4-nitrobenzyl)-1H-purine-2,6-dione (CAS 332103-66-9) , differing primarily in the substituent at position 7.
Table 1: Comparative Molecular Properties of Purine-Piperazine Derivatives
*Hypothetical values based on structural analogs.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of purine-piperazine derivatives typically involves multi-step reactions:
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Purine Core Formation: Condensation of pyrimidine precursors with imidazole derivatives under acidic or basic conditions .
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Substituent Introduction:
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Position 3 Methylation: Achieved via alkylation using methyl iodide or dimethyl sulfate .
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Position 8 Functionalization: Nucleophilic substitution or Ullmann-type coupling to attach the piperazine moiety. For example, chloromethyl intermediates react with 4-methylpiperazine to form the [(4-methylpiperazin-1-yl)methyl] group .
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Key Reaction: Piperazine Attachment
This step often requires catalysts like CuI or Pd-based complexes.
Reactivity and Stability
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Nucleophilic Sites: The purine nitrogen atoms and piperazine amine groups participate in alkylation or acylation.
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Oxidation Sensitivity: The dione groups may undergo reduction under strong reducing conditions .
Physicochemical Properties
Solubility and Partitioning
Piperazine derivatives generally exhibit moderate water solubility due to their amine groups. For the target compound:
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logP: Estimated ~1.2 (similar to 3-methyl-8-(4-methylpiperazin-1-yl)-7-phenethyl-purine-2,6-dione, logP = 1.9) .
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Hydrogen Bonding: 6 acceptors (ketone O, piperazine N) and 1 donor (NH purine) .
Spectral Characteristics
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NMR: Key signals include δ 3.2–3.5 ppm (piperazine CH₂) and δ 7.3–8.1 ppm (aromatic protons if present).
Biological Activity and Mechanisms
Kinase Inhibition
Structural analogs demonstrate inhibition of Akt/protein kinase B, a target in oncology . The piperazine group enhances binding to kinase ATP pockets through hydrogen bonding .
Neurological Applications
Piperazine-modified purines may modulate serotonin (5-HT) and dopamine receptors due to structural similarity to known psychoactive agents .
Table 2: Hypothetical Targets and Effects
| Target | Proposed Mechanism | Potential Application |
|---|---|---|
| Akt Kinase | ATP-competitive inhibition | Cancer therapy |
| 5-HT₂A Receptor | Partial agonism/antagonism | Neuropsychiatric disorders |
| PDE Inhibitors | Elevation of cAMP/cGMP levels | Cardiovascular diseases |
Industrial and Research Applications
Drug Discovery
Included in screening libraries such as the Akt-Targeted Library and 300k Representative Compounds Library . These libraries prioritize compounds with balanced solubility and bioactivity, traits shared by the target molecule .
Material Science
Purine derivatives serve as ligands in catalytic systems. The piperazine group’s chelating ability could facilitate metal-ion binding for catalysis.
Challenges and Future Directions
Synthetic Optimization
Current routes suffer from low yields (~30%) during piperazine coupling. Flow chemistry and microwave-assisted synthesis may improve efficiency.
Toxicity Profiling
Piperazine derivatives occasionally exhibit off-target effects on hERG channels, necessitating cardiac safety studies .
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